Cas no 1448124-07-9 (N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide)
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
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- Inchi: 1S/C19H25N3OS/c1-13(2)24-17-8-4-14(5-9-17)10-19(23)20-12-16-11-18(15-6-7-15)22(3)21-16/h4-5,8-9,11,13,15H,6-7,10,12H2,1-3H3,(H,20,23)
- InChI Key: FBLRSNKYSZTOHY-UHFFFAOYSA-N
- SMILES: C(NCC1C=C(C2CC2)N(C)N=1)(=O)CC1=CC=C(SC(C)C)C=C1
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6440-4001-2μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-5μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-10μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-20μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-1mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6440-4001-2mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-3mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-4mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
| Life Chemicals | F6440-4001-5mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6440-4001-10mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide |
1448124-07-9 | 90%+ | 10mg |
$118.5 | 2023-05-20 |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Introduction to N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide and Its Significance in Modern Chemical Biology
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide, a compound with the CAS number 1448124-07-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
The core structure of N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide is built around a pyrazole ring, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The presence of a cyclopropyl group at the 5-position of the pyrazole ring enhances the compound's stability and binding affinity, making it an attractive candidate for further investigation. Additionally, the 1-methyl substituent at the same position introduces additional steric hindrance, which can influence the compound's interactions with biological targets.
One of the most intriguing aspects of this compound is its 2-(4-propan-2-ylsulfanylphenyl)acetamide moiety. This group not only contributes to the overall complexity of the molecule but also plays a crucial role in its biological activity. The propan-2-ylsulfanyl group is known to enhance solubility and bioavailability, which are critical factors in drug development. Furthermore, the phenyl ring provides a platform for further functionalization, allowing for the creation of derivatives with enhanced therapeutic properties.
Recent research in chemical biology has highlighted the importance of heterocyclic compounds in drug discovery. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications. The compound N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide aligns with this trend, as it combines the favorable properties of pyrazole with additional functional groups that enhance its biological activity.
In vitro studies have demonstrated that this compound exhibits notable interactions with several biological targets. For instance, preliminary experiments suggest that it may inhibit certain enzymes involved in inflammatory pathways. This finding is particularly relevant given the increasing interest in developing novel anti-inflammatory agents that target specific enzymatic pathways without causing systemic side effects. The ability of N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide to modulate these pathways could lead to significant therapeutic benefits.
The structural features of this compound also make it an excellent candidate for computational studies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide valuable insights into its interactions with biological targets. These studies can help identify potential binding sites and optimize the compound's structure for improved efficacy and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time and cost associated with traditional experimental approaches.
Another area where N-[(5-cyclopropyl-1-methylpyrazol-3-yll)methyl]-2-(4-propan--2-sulfanylphenyll)acetamide shows promise is in the development of targeted therapies. Cancer research, in particular, has benefited from the use of small molecule inhibitors that specifically target aberrant signaling pathways in tumor cells. The compound's ability to interact with key enzymes and receptors involved in cancer progression makes it a valuable tool for developing novel anti-cancer agents. Furthermore, its structural flexibility allows for modifications that can enhance its specificity and reduce off-target effects.
The synthesis of N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide also presents an interesting challenge for synthetic chemists. The synthesis involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in building the intricate framework of this compound.
The potential applications of N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide extend beyond pharmaceuticals. It has shown promise as a tool for studying fundamental biological processes and as a lead compound for developing new therapeutics. The ability to modulate biological pathways with precision makes it an invaluable asset in both academic research and industrial drug development.
In conclusion, N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide (CAS number: *1448124--07--9*) represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure, characterized by a pyrazole ring and various functional groups, makes it an attractive candidate for drug discovery and therapeutic development. Recent studies highlight its potential applications in modulating inflammatory pathways and targeting cancer cells. As research continues to uncover new therapeutic opportunities, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing novel treatments.
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